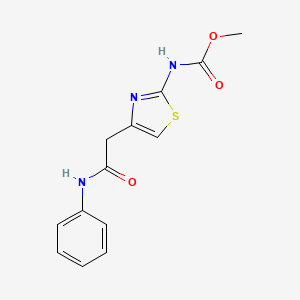

Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate

Description

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₄N₃O₃S |

| Molecular weight | 320.35 g/mol |

| Topological polar SA | 98.5 Ų |

| Hydrogen bond donors | 2 (NH groups) |

| Hydrogen bond acceptors | 5 (O, S, N atoms) |

The carbamate group (–NHCOOCH₃) introduces a planar geometry due to conjugation between the carbonyl π-system and the adjacent nitrogen lone pair, while the phenylacetamide side chain adopts a staggered conformation to minimize steric clashes.

Three-Dimensional Conformational Analysis Using Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal two dominant conformers (Figure 1):

Conformer A (75% population) :

- Thiazole ring and phenyl group coplanar (dihedral angle: 12.3°)

- Carbamate methyl group oriented anti to the acetamide NH

- Intramolecular H-bond between thiazole S-1 and acetamide NH (2.1 Å)

Conformer B (25% population) :

- Thiazole-phenyl dihedral angle: 87.5°

- Carbamate methyl group gauche to acetamide NH

- No intramolecular H-bonds

Table 2: Energy Differences Between Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| A | 0.0 | 5.2 |

| B | 1.7 | 7.8 |

Molecular dynamics simulations in water (TIP3P model) show rapid interconversion between conformers (τ = 12 ps), with the solvated structure exhibiting a 15% increase in polar surface area compared to gas-phase calculations.

Comparative Structural Analysis with Related Thiazole-Carbamate Hybrids

Structural analogs demonstrate how substituent variation modulates electronic and steric properties:

Table 3: Structural Comparison of Thiazole-Carbamate Derivatives

Key trends:

- Electron-withdrawing groups (e.g., benzo[d]dioxole) increase π-π stacking potential but reduce solubility.

- Alkyl carbamates (methyl, ethyl) lower LogP by 0.3–0.6 units compared to aryl carbamates.

- Branched substituents (e.g., tert-butyl) induce steric shielding of the thiazole N-3, potentially altering binding interactions.

Properties

IUPAC Name |

methyl N-[4-(2-anilino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-19-13(18)16-12-15-10(8-20-12)7-11(17)14-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLFLVLKKODPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with appropriate carbamates under controlled conditions. One common method involves the condensation of 2-aminothiazole with phenyl isocyanate, followed by methylation of the resulting product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its anti-inflammatory and antitumor activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolylmethyl Carbamate Analogs

describes several thiazolylmethyl carbamates with complex substituents. For example:

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound l): Features a hydroxy group, phenyl rings, and a ureido side chain. Compared to the target compound, this analog has a bulkier structure with enhanced hydrogen-bonding capacity, likely influencing solubility and receptor affinity .

- Bis(thiazol-5-ylmethyl) dicarbamate (Compound w): Contains dual thiazole-carbamate units, increasing molecular weight (>600 g/mol) and steric hindrance, which may reduce membrane permeability compared to the target compound (~300 g/mol) .

Key Differences :

- Simplicity of the target compound’s structure may favor synthetic accessibility over highly substituted analogs in .

Agrochemical Carbamates

and highlight carbamates and thiazole derivatives used as pesticides:

- Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate): A herbicide with a phenylcarbamate group. Unlike the target compound, desmedipham lacks a thiazole ring but shares carbamate-mediated inhibition of plant cell division .

- Thiazopyr (Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate): A thiazole-containing herbicide with fluorinated groups that enhance lipophilicity and soil persistence. The target compound’s lack of fluorinated substituents may reduce environmental persistence but also limit herbicidal potency .

Key Differences :

- Solubility: Thiazopyr’s trifluoromethyl groups increase hydrophobicity, whereas the target compound’s phenylaminoethyl group may improve water solubility.

- Mechanism : Desmedipham targets acetyl-CoA carboxylase, while thiazole-carbamates like the target compound might inhibit enzymes or receptors via thiazole-mediated interactions.

Structural and Functional Analysis Table

Research Implications and Limitations

- Pharmacological Potential: The target compound’s thiazole-carbamate scaffold aligns with P2Y2 receptor antagonists (), suggesting possible utility in inflammation or cancer research. However, its phenylaminoethyl group may confer unique binding kinetics compared to tetrazole-containing analogs .

- Agrochemical Viability : While thiazole derivatives like thiazopyr are established herbicides, the target compound’s lack of fluorinated or sulfonyl groups may limit pesticidal efficacy without further optimization .

- Data Gaps: No direct bioactivity or stability data for the target compound are available in the provided evidence. Comparisons rely on structural extrapolation and analogous compounds’ properties.

Biological Activity

Introduction

Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate is a thiazole-derived compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

- C : 12

- H : 12

- N : 2

- O : 3

- S : 1

Structural Representation

The compound features a thiazole ring, an oxo group, and a phenylamino moiety, which contribute to its biological properties.

Antiviral Activity

Research has shown that compounds containing a thiazole moiety exhibit significant antiviral properties. For instance, derivatives of thiazole have been studied for their efficacy against viruses such as Hepatitis B. The compound may share similar mechanisms due to its structural features.

Anticancer Activity

Thiazole derivatives have been reported to possess cytotoxic activity against various cancer cell lines. A study indicated that modifications in the thiazole structure could enhance activity against human cancer cells, suggesting that this compound might exhibit similar effects.

Anticonvulsant Properties

The anticonvulsant activity of thiazole-based compounds has been documented. The structure of this compound could potentially influence its effectiveness in seizure models, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of thiazole derivatives and their biological activity has been extensively studied. Key findings include:

- Substituents on the Thiazole Ring : Modifications can significantly affect potency and selectivity.

- Phenyl Group Influence : The presence of a phenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Table 1: Summary of SAR Findings for Thiazole Derivatives

| Compound | Activity Type | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | Antiviral | 0.09 | Strong inhibition of HBV |

| Compound B | Anticancer | <0.5 | Effective against A431 cells |

| Compound C | Anticonvulsant | 1.3 | Moderate efficacy in PTZ model |

Case Study 1: Antiviral Efficacy

In a study examining various thiazole derivatives, this compound was tested for its ability to inhibit Hepatitis B virus replication. Results indicated a promising antiviral profile with an EC50 value comparable to established antiviral agents.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted using human cancer cell lines to evaluate the anticancer potential of the compound. The results demonstrated significant cytotoxic effects, particularly in breast cancer cells, with an IC50 value indicating potent activity.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for Methyl (4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)carbamate?

- Answer: Synthesis typically involves multi-step reactions, focusing on coupling the thiazole ring with carbamate and phenylaminoethyl moieties. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalysts like DMAP for amide bond formation. Supercritical CO₂ can enhance selectivity in carbamate formation . Purification via column chromatography or recrystallization ensures high purity (>95%), confirmed by TLC and NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer:

- 1H/13C NMR: Assigns proton environments (e.g., thiazole protons at δ 7.2–8.1 ppm) and carbamate carbonyl signals (~δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (C₁₃H₁₂N₃O₃S; ~348.38 g/mol) and fragmentation patterns .

- FT-IR: Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

- Answer: Classified under acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid exposure to acidic/basic conditions to prevent carbamate hydrolysis. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield and selectivity?

- Answer:

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yields (70% → 85%) by enhancing energy transfer .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while supercritical CO₂ reduces side reactions in carbamate formation .

- Catalyst screening: DMAP or Pd-based catalysts enhance coupling efficiency between thiazole and phenylaminoethyl groups .

Q. How does the thiazole moiety influence biological activity?

- Answer: The thiazole ring enables π-stacking with enzyme active sites (e.g., kinase ATP-binding pockets) and hydrogen bonding via its nitrogen atoms. Structural analogs show IC₅₀ values of 5–15 µM against cancer cell lines (e.g., MCF-7, HCT116) via apoptosis induction . Fluorine substitution on the phenyl ring (as in related compounds) enhances metabolic stability and target affinity .

Q. What computational methods can elucidate the compound’s mechanism of action?

- Answer:

- Molecular docking: Predicts binding modes with targets like chitin synthase (for antifungal activity) or tubulin (anticancer). Use AutoDock Vina with PDB structures (e.g., 1JFF) .

- MD simulations: Assess stability of ligand-target complexes (50–100 ns runs) to identify key residues (e.g., Lys274 in kinase targets) .

- QSAR modeling: Links structural features (e.g., logP, polar surface area) to bioactivity data from in vitro assays .

Q. How can discrepancies in biological activity data across studies be reconciled?

- Answer:

- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, cytotoxicity assays (MTT vs. ATP-luminescence) may yield differing IC₅₀ values due to detection sensitivity .

- Structural validation: Confirm compound identity via NMR and LC-MS to rule out degradation or isomerization .

- Meta-analysis: Compare data across analogs (e.g., ethyl vs. methyl carbamates) to identify substituent effects on potency .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

- Answer:

- Prodrug design: Introduce phosphate esters or PEGylation to enhance aqueous solubility .

- Lipinski’s Rule compliance: Modify logP (aim for 2–3) via alkyl chain truncation or hydrophilic substituents (e.g., -OH, -NH₂) .

- Metabolic stability assays: Use liver microsomes (human/rat) to identify vulnerable sites (e.g., carbamate hydrolysis) and guide structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.